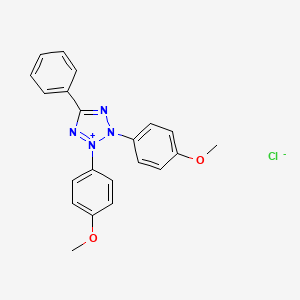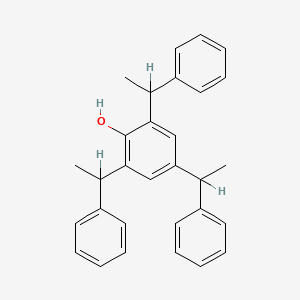![molecular formula C15H11BF2O3 B1141581 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone CAS No. 119634-42-3](/img/structure/B1141581.png)
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone, also known as DBBF, is a novel fluorescent probe that has attracted significant attention in recent years. It has been widely used in various biological and biochemical applications due to its unique properties.
Aplicaciones Científicas De Investigación
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has been widely used in various scientific research applications. One of its main applications is as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues. 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone can detect ROS in living cells with high sensitivity and specificity, making it an ideal tool for studying oxidative stress-related diseases.
In addition, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has also been used as a fluorescent probe for imaging lipid droplets in cells. Lipid droplets are organelles that play an important role in lipid metabolism and energy storage. 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone can selectively stain lipid droplets in living cells, allowing researchers to study their dynamics and functions.
Mecanismo De Acción
The mechanism of action of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone involves its ability to undergo a photoinduced electron transfer (PET) process. When 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is excited by light, it undergoes a PET process, which results in a change in its fluorescence intensity. This change in fluorescence intensity can be used to detect ROS or lipid droplets in cells.
Biochemical and Physiological Effects:
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has been shown to have minimal toxicity and does not affect cell viability or morphology. It is also stable under physiological conditions, making it an ideal tool for studying biological systems. 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone has been used in various cell types, including cancer cells, neurons, and immune cells, with no adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is its high sensitivity and specificity for detecting ROS and lipid droplets. It can be used in live cells, allowing researchers to study these processes in real-time. In addition, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is relatively easy to synthesize and can be used in a variety of biological systems.
However, there are also limitations to using 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone. One limitation is its relatively short excitation and emission wavelengths, which can limit its use in certain imaging systems. In addition, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone can be affected by other factors in the cellular environment, such as pH and temperature, which can affect its fluorescence properties.
Direcciones Futuras
There are several future directions for the use of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone in scientific research. One direction is the development of new fluorescent probes based on the 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone structure. These probes could have improved properties, such as longer excitation and emission wavelengths, and higher sensitivity and specificity for detecting biological molecules.
Another direction is the use of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy. This could provide more detailed information about the structures and functions of biological molecules and organelles.
Conclusion:
In conclusion, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone is a novel fluorescent probe that has many applications in scientific research. Its unique properties make it an ideal tool for studying biological processes such as ROS and lipid droplet metabolism. While there are limitations to using 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone, its advantages outweigh its limitations, and it has great potential for future research.
Métodos De Síntesis
The synthesis of 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone involves a series of chemical reactions. First, 3-hydroxyflavone is reacted with boron trifluoride etherate to form a boron complex. This complex is then reacted with 2-bromoethanone to form the final product, 1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
1-(1-difluoroboranyloxy-3H-benzo[f]chromen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BF2O3/c1-9(19)12-8-20-13-7-6-10-4-2-3-5-11(10)14(13)15(12)21-16(17)18/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHIKZHICREPOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=C(COC2=C1C3=CC=CC=C3C=C2)C(=O)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BF2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;2-[2-[(4-aminobenzoyl)amino]ethylsulfonyl]ethyl sulfate](/img/structure/B1141506.png)





